N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3-oxazole core substituted with a 3,4-dimethylphenyl group and linked via a sulfanyl bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-acetylphenyl group. This compound was synthesized through S-alkylation of 5-(3,4-dimethylphenyl)-1,3-oxazole-2(3H)-thione with N-(4-acetylphenyl)-2-chloroacetamide, achieving an 86% yield . Spectral characterization (IR, $ ^1H $ NMR) confirmed key functional groups, including NH (3446 cm$ ^{-1} $) and carbonyl (1670 cm$ ^{-1} $), with distinct proton signals for COCH$ _3 $ (δ2.57 ppm) and CH$ _2 $ (δ4.51 ppm) .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-4-5-17(10-14(13)2)19-11-22-21(26-19)27-12-20(25)23-18-8-6-16(7-9-18)15(3)24/h4-11H,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOLTMHFDYCUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether formation: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetylation: The final step involves the acetylation of the phenyl ring to obtain the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the acetyl group, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology : It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions. Medicine Industry : The compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfanyl-acetamide derivatives with diverse biological activities. Below is a comparative analysis of structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Impact :
- 1,3-Oxazole vs. 1,3,4-Oxadiazole : Compounds with 1,3,4-oxadiazole cores (e.g., indole derivatives in ) often exhibit enzyme inhibition (e.g., α-glucosidase, BChE), while 1,3-oxazole derivatives (e.g., ) lack direct activity data but share structural motifs with antimicrobial analogs .
- Benzothiazole Derivatives : Substitution with benzothiazole () enhances antimicrobial properties, suggesting heterocycle choice critically influences target selectivity.
Electron-Withdrawing Groups: Chloro () and nitro () substituents may modulate electronic properties, affecting binding to charged enzymatic pockets.
Pharmacological Diversity :
- Enzyme Inhibition: Pyridinyl and indole-containing analogs show specificity for cholinesterases and α-glucosidase .
- Antimicrobial Activity: Benzothiazole derivatives () and pili assembly inhibitors () highlight the scaffold’s versatility in targeting bacterial pathways.
Synthetic Accessibility :
- Yields for 1,3-oxazole derivatives (e.g., 86% in ) exceed those of multi-step oxadiazole syntheses (e.g., ), favoring scalability for further studies.
Biological Activity
N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an acetamide group linked to an oxazole ring with a sulfanyl substituent. Its molecular formula is and it has a molecular weight of approximately 318.40 g/mol. The presence of the oxazole ring suggests potential interactions with biological targets due to its aromatic and heterocyclic nature.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing oxazole rings have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
2. Antioxidant Properties
Studies have demonstrated that compounds with similar structural motifs possess antioxidant activity. The antioxidant capacity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.
3. Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Research suggests that similar compounds can modulate pathways involving NF-kB and COX enzymes, which play crucial roles in inflammation processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
- Radical Scavenging : The presence of functional groups capable of donating electrons contributes to its antioxidant capacity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, showcasing promising antibacterial activity .
Case Study 2: Antioxidant Activity Assessment
In a comparative analysis of antioxidant activities among various compounds, this compound demonstrated significant radical scavenging ability with an IC50 value comparable to standard antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
